BenchChemオンラインストアへようこそ!

(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone

Physicochemical profiling Drug design Formulation science

(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone (CAS 26733-16-4), also known as 3,5-dibromo-4-hydroxybenzophenone, is a symmetrically dibrominated 4-hydroxybenzophenone derivative with the molecular formula C₁₃H₈Br₂O₂ and a molecular weight of 356.01 g/mol. Its defining structural feature – two bromine atoms flanking a central 4-hydroxy group on the benzoyl ring – confers a markedly lowered phenolic pKa (~5.13) relative to non-halogenated 4-hydroxybenzophenone (pKa ~7.95) and establishes it as the minimal pharmacophoric core of benzbromarone, the clinically approved uricosuric agent.

Molecular Formula C13H8Br2O2
Molecular Weight 356.01 g/mol
Cat. No. B15326723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone
Molecular FormulaC13H8Br2O2
Molecular Weight356.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Br)O)Br
InChIInChI=1S/C13H8Br2O2/c14-10-6-9(7-11(15)13(10)17)12(16)8-4-2-1-3-5-8/h1-7,17H
InChIKeyRUGSIQILWPTQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone – Core Benzophenone Pharmacophore for Targeted Enzyme Inhibition and Gout Research


(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone (CAS 26733-16-4), also known as 3,5-dibromo-4-hydroxybenzophenone, is a symmetrically dibrominated 4-hydroxybenzophenone derivative with the molecular formula C₁₃H₈Br₂O₂ and a molecular weight of 356.01 g/mol . Its defining structural feature – two bromine atoms flanking a central 4-hydroxy group on the benzoyl ring – confers a markedly lowered phenolic pKa (~5.13) relative to non-halogenated 4-hydroxybenzophenone (pKa ~7.95) and establishes it as the minimal pharmacophoric core of benzbromarone, the clinically approved uricosuric agent . This compound serves as a critical synthetic intermediate and a validated probe for the type 3 17β-hydroxysteroid dehydrogenase (17β-HSD3) active site, where the 3,5-dibromo substitution pattern is mechanistically required for hydrogen-bonding interactions that non-brominated analogs cannot recapitulate [1].

Why (3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone Cannot Be Replaced by Non-Brominated or Isomeric Benzophenones


Substituting (3,5-dibromo-4-hydroxyphenyl)(phenyl)methanone with a generic 4-hydroxybenzophenone or a positional isomer such as 2-hydroxy-3,5-dibromobenzophenone introduces functionally consequential changes in ionization state, hydrogen-bonding capacity, and target recognition that undermine its utility in enzyme inhibition studies and pharmaceutical synthesis. The ortho-bromine substituents lower the phenolic pKa by approximately 2.8–3.0 log units relative to the non-brominated parent, shifting the dominant ionization species at physiological pH . In the 17β-HSD3 active site, the 3,5-dibromo-4-hydroxyphenyl motif engages in a specific hydrogen-bonding network that is abrogated when bromine atoms are absent or repositioned [1]. Furthermore, the compound constitutes the minimum essential pharmacophore of benzbromarone; replacement with a non-brominated or monobrominated benzophenone eliminates URAT1 inhibitory activity entirely [2]. These structure-dependent properties mean that generic substitution introduces uncontrolled variables in any assay or synthetic route where this scaffold has been validated.

(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone – Quantitative Differentiation Evidence Against Closest Analogs


Phenolic pKa Shift: ~3-Log-Unit Acidification Versus Non-Brominated 4-Hydroxybenzophenone Dictates Ionization State at Physiological pH

The predicted pKa of (3,5-dibromo-4-hydroxyphenyl)(phenyl)methanone is 5.13 ± 0.23, compared with the predicted pKa of 8.14 ± 0.13 for non-brominated 4-hydroxybenzophenone . This ~3.0-log-unit acidification – attributed to the electron-withdrawing effect of the two ortho-bromine substituents – means that at physiological pH 7.4, the target compound exists predominantly in its deprotonated phenolate form (>99%), whereas 4-hydroxybenzophenone is only ~15% ionized. The ionization state directly governs aqueous solubility, membrane permeability, and hydrogen-bond donor/acceptor capacity relevant to target engagement [1].

Physicochemical profiling Drug design Formulation science

17β-HSD3 Active Site Probing: 3,5-Dibromo Substitution Is Mechanistically Required for Hydrogen-Bonding Interaction Not Achievable by Non-Brominated 4-Hydroxyphenyl Ketones

Olusanjo et al. (2012) demonstrated that the 3,5-dibromo substitution pattern on the 4-hydroxyphenyl ketone scaffold is essential for productive hydrogen-bonding interactions within the 17β-HSD3 active site [1]. The study rationalised that removal or repositioning of the bromine atoms eliminates the inhibitory activity, a finding consistent with the 2006 observation by Lota et al. that non-brominated 4-hydroxyphenyl ketones such as 1-(4-hydroxy-phenyl)-nonan-1-one inhibit 17β-HSD3 with only modest potency (IC₅₀ = 2.86 ± 0.03 μM) [2]. By contrast, benzophenone-1 (BP-1, 2,4-dihydroxybenzophenone), which lacks bromine entirely, inhibits human 17β-HSD3 with IC₅₀ = 1.05 μM but through a different binding mode that does not require the 3,5-dibromo motif [3]. The 3,5-dibromo-4-hydroxyphenyl ketone series was specifically designed as active-site probes to map the hydrogen-bonding topology of 17β-HSD3, a role that non-brominated or isomeric analogs cannot fulfil.

Steroidogenesis inhibition Androgen ablation Enzyme probe design

Ecdysone Receptor Agonist Activity: EC₅₀ = 151 nM in Insect Cells – An Activity Absent from Non-Brominated 4-Hydroxybenzophenone

The target compound was identified as an agonist of the ecdysone receptor in Bombyx mori (silkworm) Bm5 cells, with an EC₅₀ of 151 nM after 24-hour incubation measured by luciferase reporter gene assay [1]. In Spodoptera littoralis (cotton leafworm) Sl2 cells, a weaker EC₅₀ of 437 nM was recorded, indicating species-dependent potency [1]. Critically, the non-brominated parent compound 4-hydroxybenzophenone has no reported ecdysone receptor agonist activity in any publicly curated bioactivity database, including ChEMBL and BindingDB [2]. A structurally distinct but also brominated benzophenone derivative – 2-[(3,5-dibromo-4-hydroxy-phenyl)-(2,4-dibromo-3-hydroxy-phenyl)-methyl]-benzoic acid – showed only weak HIV-1 integrase inhibition (IC₅₀ = 27,200–43,700 nM) and no ecdysone receptor activity, underscoring that the specific 3,5-dibromo-4-hydroxyphenyl mono-benzoyl architecture is required for ecdysone receptor engagement [3].

Insect growth regulator discovery Ecdysone receptor pharmacology Agrochemical lead identification

Thermal Stability Advantage: Melting Point 178°C – Approximately 45°C Higher Than Non-Brominated 4-Hydroxybenzophenone

The melting point of (3,5-dibromo-4-hydroxyphenyl)(phenyl)methanone is 178°C , compared with 132–135°C for non-brominated 4-hydroxybenzophenone . This ~43–46°C elevation is attributable to the increased molecular weight (356.01 vs. 198.22 g/mol), enhanced van der Waals contacts from the heavy bromine atoms, and potential halogen-bonding interactions in the crystal lattice. The higher melting point directly translates to superior thermal stability during storage, handling, and processing – particularly relevant for solid-state formulation screens, differential scanning calorimetry (DSC) reference standards, and synthetic protocols involving elevated-temperature steps such as Friedel-Crafts acylations or solvent-free melt reactions [1].

Solid-state characterization Formulation development Chemical stability

Benzbromarone Pharmacophore Identity: The 3,5-Dibromo-4-Hydroxyphenyl Moiety Is the Minimum Essential URAT1 Pharmacophore Not Supplied by Non-Brominated or Monobrominated Benzophenones

(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone constitutes the minimal phenyl-bearing benzophenone fragment of benzbromarone – (3,5-dibromo-4-hydroxyphenyl)(2-ethylbenzofuran-3-yl)methanone – a clinically approved URAT1 inhibitor used for decades in gout treatment [1]. The 3,5-dibromo-4-hydroxyphenyl substructure is conserved across multiple URAT1-targeted development candidates including epaminurad (UR-1102/URC-1022) [1] and 1'-hydroxybenzbromarone . Non-brominated 4-hydroxybenzophenone lacks any reported URAT1 inhibitory activity; the dibromo motif is pharmacophorically essential because the bromine atoms occupy hydrophobic subpockets in the URAT1 binding site while the 4-OH group participates in a key hydrogen-bonding interaction [2]. A researcher seeking to initiate a URAT1 medicinal chemistry program with benzophenone-based scaffolds must therefore procure the 3,5-dibromo derivative – the non-brominated parent compound cannot serve as a surrogate starting point.

URAT1 inhibition Gout and hyperuricemia Pharmacophore validation

Validated Application Scenarios for (3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone Based on Quantitative Differentiation Evidence


17β-HSD3 Active-Site Mapping and Non-Steroidal Inhibitor Lead Generation

The compound is specifically validated as an active-site probe for human 17β-HSD3, where its 3,5-dibromo-4-hydroxyphenyl motif engages in a hydrogen-bonding network that non-brominated 4-hydroxyphenyl ketones cannot achieve [1]. Medicinal chemistry groups pursuing androgen ablation strategies for prostate cancer can use this scaffold as the starting point for fragment-based or structure-guided optimization, supported by the established SAR that the dibromo substitution is mechanistically required for target engagement. The non-brominated comparator 4-hydroxybenzophenone (pKa ~7.95, no 17β-HSD3 probe validation) cannot substitute in this application.

Insect Ecdysone Receptor Agonist Screening and Agrochemical Lead Discovery

With a confirmed EC₅₀ of 151 nM against the Bombyx mori ecdysone receptor, (3,5-dibromo-4-hydroxyphenyl)(phenyl)methanone represents one of the few benzophenone-derived ecdysoid agonists catalogued in public bioactivity databases [2]. Agrochemical discovery teams screening for environmentally benign insect growth regulators can employ this compound as a reference agonist in receptor-binding assays or as a template for SAR expansion, exploiting an activity profile that is entirely absent from 4-hydroxybenzophenone and from regioisomeric 2-hydroxy-3,5-dibromobenzophenone.

URAT1-Targeted Gout Drug Development – Minimum Pharmacophoric Building Block

The compound is the structurally minimal benzophenone retaining the full 3,5-dibromo-4-hydroxyphenyl warhead of benzbromarone and epaminurad (UR-1102), both clinically validated URAT1 inhibitors [3]. Pharmaceutical discovery programs focused on hyperuricemia and gout can procure this compound as the ideal starting material for constructing focused benzophenone-based URAT1 inhibitor libraries via Friedel-Crafts acylation or Suzuki coupling diversification at the unsubstituted phenyl ring, avoiding the synthetic burden of installing bromine atoms de novo on a non-halogenated parent scaffold.

Physicochemical Reference Standard for Halogenated Benzophenone pKa and Solid-State Characterization

The compound's sharply lowered phenolic pKa (5.13) relative to 4-hydroxybenzophenone (~7.95) and its elevated melting point (178°C vs. ~135°C) make it a valuable reference material for laboratories calibrating pKa prediction software, validating DSC instruments, or studying halogen-bonding effects on benzophenone crystal packing . Analytical chemistry groups performing purity-by-DSC or solubility-pH profiling of brominated aromatics benefit from these well-defined, comparator-benchmarked physicochemical parameters.

Quote Request

Request a Quote for (3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.